4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol
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Overview
Description
4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol is an organic compound that features a silyl ether functional group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride . The key steps include:
- Protection of the hydroxyl group with tert-butyldimethylsilyl chloride.
- Formation of the enone structure through aldol condensation or similar reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection and condensation reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the enone structure to saturated alcohols.
Substitution: Nucleophilic substitution reactions can replace the silyl ether group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols.
Scientific Research Applications
4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol is utilized in various scientific research applications:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is involved in the development of drug candidates and bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol involves its reactivity as a silyl ether. The silyl group provides stability to the molecule, allowing it to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **tert-Butyl(dimethyl)silyl-2-{[tert-butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)acrylate
- **(tert-Butyldimethylsilyloxy)acetaldehyde
- **4-(tert-Butyldimethylsilyl)oxy-1-butanol
Uniqueness
4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol is unique due to its specific enone structure combined with a silyl ether group. This combination provides both stability and reactivity, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
692730-97-5 |
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Molecular Formula |
C16H26O2Si |
Molecular Weight |
278.46 g/mol |
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-3-phenylbut-2-en-1-ol |
InChI |
InChI=1S/C16H26O2Si/c1-16(2,3)19(4,5)18-13-15(11-12-17)14-9-7-6-8-10-14/h6-11,17H,12-13H2,1-5H3 |
InChI Key |
MVUGHVCECOORRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=CCO)C1=CC=CC=C1 |
Origin of Product |
United States |
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